REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:10][C:9]2[NH:8][C:7](C(O)=O)=[C:6]([CH2:14][CH3:15])[C:5]=2[C:4](=[O:16])[CH2:3]1.O>C(O)(=O)C.Cl>[CH3:17][C:2]1([CH3:1])[CH2:10][C:9]2[NH:8][CH:7]=[C:6]([CH2:14][CH3:15])[C:5]=2[C:4](=[O:16])[CH2:3]1
|
Name
|
6,6-dimethyl-3-ethyl-4-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylic acid
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C=2C(=C(NC2C1)C(=O)O)CC)=O)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C=2C(=CNC2C1)CC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |